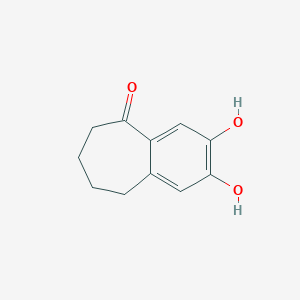
1-Chloro-1,3,3,3-tetrafluoropropene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Chloro-1,3,3,3-tetrafluoropropene typically involves the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane in the presence of a base . This reaction is carried out in a liquid phase under controlled conditions to ensure high yield and purity of the product . Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
化学反应分析
1-Chloro-1,3,3,3-tetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with hydrogen halides, leading to the formation of different halogenated derivatives.
Polymerization: Due to its olefinic nature, it can polymerize under specific conditions to form polymers with unique properties.
Common reagents used in these reactions include bases for dehydrochlorination, hydrogen halides for addition reactions, and catalysts for polymerization . The major products formed from these reactions vary depending on the specific reagents and conditions used.
科学研究应用
1-Chloro-1,3,3,3-tetrafluoropropene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds and polymers.
Biology: Its low toxicity makes it a candidate for use in biological studies involving halogenated compounds.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Industry: It is widely used as a refrigerant in high-temperature heat pumps and centrifugal chillers.
作用机制
The mechanism of action of 1-Chloro-1,3,3,3-tetrafluoropropene involves its interaction with molecular targets through halogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and stability in various chemical environments . The pathways involved in its action are primarily related to its ability to undergo substitution and addition reactions, which are facilitated by the presence of the halogen atoms .
相似化合物的比较
1-Chloro-1,3,3,3-tetrafluoropropene can be compared with other similar compounds such as:
1,1,1,3,3-Pentafluoropropane (R-245fa): Used as a refrigerant with higher global warming potential.
2,2-Dichloro-1,1,1-trifluoroethane (R-123): Another refrigerant with different thermodynamic properties.
1,1,1,2-Tetrafluoroethane (R-134a): Commonly used in automotive air conditioning systems.
The uniqueness of this compound lies in its ultra-low global warming potential and non-flammability, making it a more environmentally friendly option compared to its counterparts .
属性
分子式 |
C3HClF4 |
|---|---|
分子量 |
148.48 g/mol |
IUPAC 名称 |
1-chloro-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H |
InChI 键 |
PNWJILFKWURCIR-UHFFFAOYSA-N |
规范 SMILES |
C(=C(F)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate](/img/structure/B8723656.png)
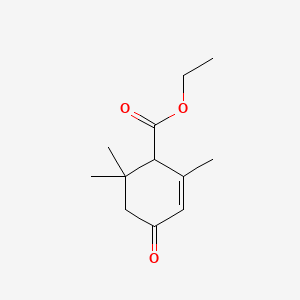
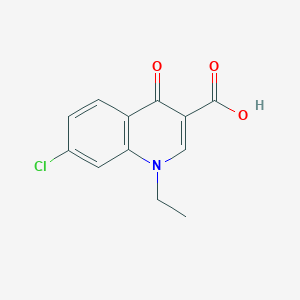
![N-(2-aminoethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8723679.png)
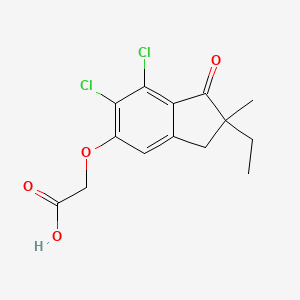
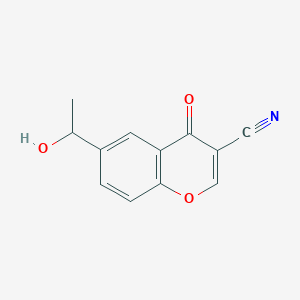
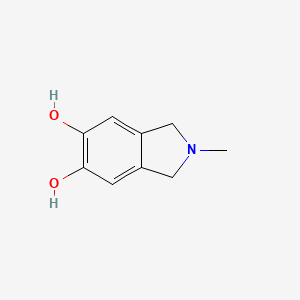
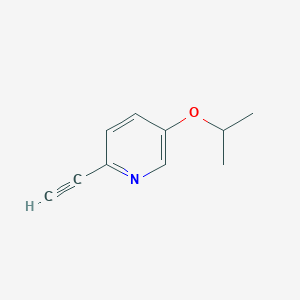
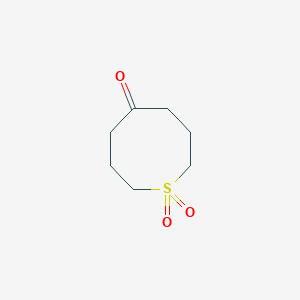

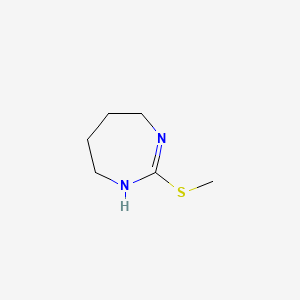
![11-[(2-Chloroacetyl)amino]undecanoic acid](/img/structure/B8723753.png)
![4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol](/img/structure/B8723757.png)
